REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:5]([Cl:13])=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.O>CN(C)C=O>[Cl:13][C:5]1[C:4]([Cl:3])=[CH:9][N:8]=[C:7]2[N:10]([S:20]([C:17]3[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=3)(=[O:22])=[O:21])[CH:11]=[CH:12][C:6]=12 |f:0.1|
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Name
|
|
Quantity
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0.556 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C2C(=NC1)NC=C2)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at ambient temperature for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was again cooled to 0° C
|
Type
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STIRRING
|
Details
|
the reaction was stirred at ambient temperature for 1.5 hours
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Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
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Type
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FILTRATION
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Details
|
The suspension was filtered
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Type
|
CUSTOM
|
Details
|
The solid was collected
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Type
|
CUSTOM
|
Details
|
purified by flash chromatography on a silica gel
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Type
|
WASH
|
Details
|
eluting with a gradient of 30% to 100% dichloromethane in hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1Cl)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |